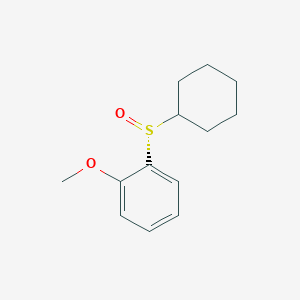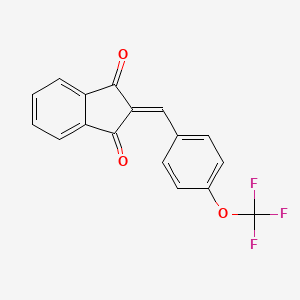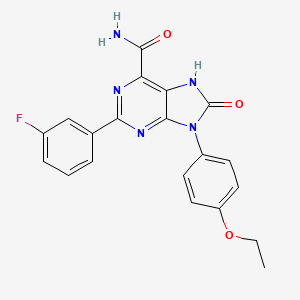![molecular formula C16H14N2OS B2886837 6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 881040-59-1](/img/structure/B2886837.png)
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an organic compound with the molecular formula C16H14N2OS . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.35006 . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound is part of a broader class of heterocyclic compounds known for their complex structures and potential biological activities. Research has focused on synthesizing various derivatives and analyzing their structures. For example, one study presented the synthesis and immunological activity evaluation of hexahydronaphth[1',2':4,5]imidazo[2,1-b]thiazoles and hexahydroanaphth[2',1':4,5]imidazo[2,1-b]thiazoles, highlighting their significant immunological activity in mice and low toxicity compared to levamisole, a known immunomodulator (Saito et al., 1980). Another study explored the crystal and molecular structure of a related compound, showcasing its stabilization by intermolecular interactions and suggesting potential for nonlinear optical (NLO) applications (Banu et al., 2010).
Biological Activities
These compounds have shown promise in various biological applications, including antimicrobial, antituberculosis, and antiviral activities. For instance, tetrazolo[1,5-a]quinoline-based imidazole derivatives were evaluated for antimicrobial and antituberculosis activities, indicating potential for further investigation (Mungra et al., 2012). Another study reported the synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular activity, identifying compounds with significant inhibitory activity against Mycobacterium tuberculosis (Kolavi et al., 2006).
Antioxidant and Antitumor Potency
Research has also investigated the antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, with some compounds demonstrating high inhibition of DPPH radicals, suggesting potential as antioxidants (Nikhila et al., 2020). Additionally, a study on polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties revealed tumor inhibitory and antioxidant activities, highlighting the compound's potential in cancer therapy (Hamdy et al., 2013).
Mécanisme D'action
Target of Action
It has been shown to have dose-dependent antiproliferative effects against various cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits cell proliferation
Biochemical Pathways
Given its antiproliferative effects , it may impact pathways related to cell cycle regulation and growth
Result of Action
The compound has been shown to have dose-dependent antiproliferative effects against various cell lines . This suggests that it may inhibit cell growth and division, leading to a decrease in the proliferation of these cells.
Propriétés
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJFMBOXSVZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CSC4=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)


![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)
![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)






![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)